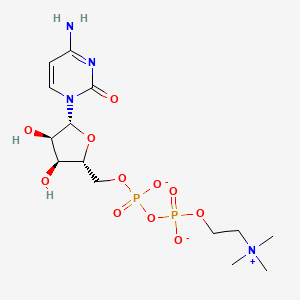

Cytidine diphosphate choline

Description

Citicoline is a donor of choline in biosynthesis of choline-containing phosphoglycerides. It has been investigated for the treatment, supportive care, and diagnosis of Mania, Stroke, Hypomania, Cocaine Abuse, and Bipolar Disorder, among others.

Citicoline is a nutritional supplement and source of choline and cytidine with potential neuroprotective and nootropic activity. Citicoline, also known as cytidine-5-diphosphocholine or CDP-choline, is hydrolyzed into cytidine and choline in the intestine. Following absorption, both cytidine and choline are dispersed, utilized in various biosynthesis pathways, and cross the blood-brain barrier for resynthesis into citicoline in the brain, which is the rate-limiting product in the synthesis of phosphatidylcholine. This agent also increases acetylcholine (Ach), norepinephrine (NE) and dopamine levels in the central nervous system (CNS). In addition, citicoline is involved in the preservation of sphingomyelin and cardiolipin and the restoration of Na+/K+-ATPase activity. Citicoline also increases glutathione synthesis and glutathione reductase activity, and exerts antiapoptotic effects.

Donor of choline in biosynthesis of choline-containing phosphoglycerides.

Structure

3D Structure

Properties

CAS No. |

99470-45-8 |

|---|---|

Molecular Formula |

C14H25N4O11P2- |

Molecular Weight |

487.32 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C14H26N4O11P2/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25)/p-1/t9-,11-,12-,13-/m1/s1 |

InChI Key |

RZZPDXZPRHQOCG-OJAKKHQRSA-M |

Isomeric SMILES |

C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Cytidine Diphosphate-Choline (CDP-Choline) in Neuronal Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine (B196190) diphosphate-choline (CDP-choline), an endogenous intermediate in the biosynthesis of phosphatidylcholine, has garnered significant attention for its neuroprotective and neurorestorative properties. This technical guide provides a comprehensive overview of the core mechanisms by which CDP-choline exerts its effects on neuronal membranes. A key action of CDP-choline is its role as a precursor in the Kennedy pathway, promoting the synthesis of essential membrane phospholipids (B1166683), thereby enhancing membrane integrity and fluidity. Furthermore, CDP-choline has been shown to attenuate the activation of phospholipase A2, a key enzyme in membrane degradation and the inflammatory cascade. This guide summarizes quantitative data on the impact of CDP-choline on neuronal membrane composition, details key experimental methodologies for its study, and provides visual representations of the pertinent signaling pathways and experimental workflows.

Introduction

Neuronal membrane integrity is paramount for proper neurological function, including signal transduction, ion homeostasis, and receptor activity. Pathological conditions such as ischemia, trauma, and neurodegenerative diseases often involve disruption of neuronal membrane structure and function. Cytidine diphosphate-choline (CDP-choline or citicoline) is a naturally occurring molecule that plays a crucial role in the synthesis of structural phospholipids of cell membranes, particularly phosphatidylcholine (PC).[1][2] Exogenous administration of CDP-choline has demonstrated therapeutic potential in a range of neurological disorders by supporting the maintenance and repair of neuronal membranes.[3] This document serves as an in-depth technical resource, elucidating the fundamental mechanisms of CDP-choline's action at the neuronal membrane level.

Core Mechanisms of Action

The therapeutic efficacy of CDP-choline in the context of neuronal health stems from a multi-faceted mechanism of action that converges on the preservation and restoration of neuronal membrane integrity and function.

Stimulation of Phospholipid Synthesis via the Kennedy Pathway

The primary and most well-established mechanism of CDP-choline is its role as a crucial intermediate in the de novo synthesis of phosphatidylcholine (PC), the most abundant phospholipid in neuronal membranes. This occurs through the Kennedy pathway.

Orally administered CDP-choline is hydrolyzed into cytidine and choline (B1196258) in the intestine, which are then absorbed, cross the blood-brain barrier, and are re-synthesized into CDP-choline within brain cells.[1][2] This intracellular CDP-choline then serves as a direct precursor for PC synthesis. The key enzymatic steps are as follows:

-

Choline Kinase (CK): Phosphorylates free choline to produce phosphocholine (B91661).

-

CTP:phosphocholine cytidylyltransferase (CCT): The rate-limiting enzyme that combines phosphocholine with cytidine triphosphate (CTP) to form CDP-choline.

-

Cholinephosphotransferase (CPT): Transfers the phosphocholine moiety from CDP-choline to diacylglycerol (DAG) to synthesize phosphatidylcholine.

By providing the necessary substrates, exogenous CDP-choline effectively stimulates this pathway, leading to increased synthesis and incorporation of PC into neuronal membranes, thereby promoting membrane repair and maintenance.

Attenuation of Phospholipase A2 (PLA2) Activity

In response to neuronal injury, such as ischemia, there is an activation of phospholipases, particularly phospholipase A2 (PLA2). PLA2 catalyzes the hydrolysis of phospholipids at the sn-2 position, releasing fatty acids, including arachidonic acid, and lysophospholipids. The accumulation of these products can lead to membrane destabilization, inflammation, and apoptosis.

CDP-choline has been shown to inhibit the activation of PLA2, although it does not appear to be a direct inhibitor of the enzyme's activity. By attenuating PLA2 activation, CDP-choline helps to preserve the structural integrity of neuronal membranes, reduce the production of pro-inflammatory mediators derived from arachidonic acid, and limit secondary neuronal damage.

Enhancement of Other Membrane Phospholipid Synthesis

Beyond its direct role in PC synthesis, CDP-choline has also been observed to influence the levels of other critical membrane phospholipids. Studies have shown that CDP-choline administration can lead to the restoration of sphingomyelin (B164518) and cardiolipin (B10847521) levels following ischemic events. This suggests a broader role for CDP-choline in maintaining the overall phospholipid homeostasis of neuronal membranes.

Quantitative Data on the Effects of CDP-Choline

The following tables summarize key quantitative findings from preclinical and clinical studies investigating the effects of CDP-choline on neuronal membrane components and related biomarkers.

| Table 1: Effects of CDP-Choline on Brain Phospholipid Levels in Humans | |

| Parameter | Observed Effect |

| Brain Phosphodiesters | ▲ 7.3% increase from baseline |

| Study Population | Healthy older adults |

| Dosage | 500 mg/day orally for 6 weeks |

| Measurement Technique | 31P Magnetic Resonance Spectroscopy (31P-MRS) |

| Brain Energy (ATP) | ▲ 14% increase in the frontal lobe |

| Study Population | Healthy adults |

| Dosage | 500 mg or 2000 mg/day orally for 6 weeks |

| Measurement Technique | 31P Magnetic Resonance Spectroscopy (31P-MRS) |

| Membrane Phospholipids | ▲ 32% increase in the frontal lobe |

| Study Population | Healthy adults |

| Dosage | 500 mg or 2000 mg/day orally for 6 weeks |

| Measurement Technique | 31P Magnetic Resonance Spectroscopy (31P-MRS) |

| Table 2: Effects of CDP-Choline on Brain Phospholipid Levels in Animal Models | |

| Parameter | Observed Effect |

| Brain Phosphatidylcholine (PC) | ▲ 19% increase |

| Animal Model | Mice |

| Dosage and Duration | 500 mg/kg/day for 27 months |

| Brain Phosphatidylethanolamine (PE) | ▲ 20% increase |

| Animal Model | Mice |

| Dosage and Duration | 500 mg/kg/day for 27 months |

| Brain Phosphatidylserine (PS) | ▲ 18% increase (not statistically significant) |

| Animal Model | Mice |

| Dosage and Duration | 500 mg/kg/day for 27 months |

| Restoration of Phosphatidylcholine (PC) post-ischemia | Significantly restored |

| Animal Model | Gerbils with transient forebrain ischemia |

| Dosage | 500 mg/kg IP |

| Restoration of Sphingomyelin post-ischemia | Significantly restored |

| Animal Model | Gerbils with transient forebrain ischemia |

| Dosage | 500 mg/kg IP |

| Restoration of Cardiolipin post-ischemia | Significantly restored |

| Animal Model | Gerbils with transient forebrain ischemia |

| Dosage | 500 mg/kg IP |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of CDP-choline's effects on neuronal membranes.

Measurement of Phosphatidylcholine Synthesis using Radiolabeled Choline

This protocol outlines the measurement of de novo phosphatidylcholine (PC) synthesis in cultured neuronal cells using [3H]-choline as a metabolic precursor.

Materials:

-

Cultured neuronal cells (e.g., SH-SY5Y, primary neurons)

-

Cell culture medium and supplements

-

CDP-choline (citicoline)

-

[methyl-3H]-choline chloride

-

Phosphate-buffered saline (PBS)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

-

Thin-layer chromatography (TLC) plates (silica gel G)

-

TLC developing chamber

-

TLC solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

-

Iodine vapor chamber for visualization

Procedure:

-

Cell Culture and Treatment:

-

Plate neuronal cells at a desired density in culture plates and allow them to adhere and grow.

-

Treat the cells with varying concentrations of CDP-choline or vehicle control for a specified duration (e.g., 24-48 hours).

-

-

Radiolabeling:

-

Following treatment, replace the medium with fresh medium containing [3H]-choline (e.g., 1 µCi/mL).

-

Incubate the cells for a defined period (e.g., 2-4 hours) to allow for the incorporation of the radiolabel into choline-containing phospholipids.

-

-

Lipid Extraction (Folch Method):

-

Wash the cells twice with ice-cold PBS to remove unincorporated [3H]-choline.

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the cells to lyse them and solubilize the lipids.

-

Scrape the cells and transfer the lysate to a glass tube.

-

Add 0.2 volumes of 0.9% NaCl solution to the lysate to induce phase separation.

-

Vortex the mixture and centrifuge at low speed to separate the aqueous and organic phases.

-

Carefully collect the lower organic phase, which contains the lipids.

-

-

Thin-Layer Chromatography (TLC):

-

Spot the extracted lipid samples onto a silica (B1680970) gel TLC plate.

-

Place the TLC plate in a developing chamber containing the appropriate solvent system.

-

Allow the solvent to migrate up the plate, separating the different phospholipid species based on their polarity.

-

Remove the plate from the chamber and allow it to air dry.

-

Visualize the separated lipid spots using iodine vapor. The PC spot can be identified by co-migration with a known PC standard.

-

-

Quantification:

-

Scrape the silica gel corresponding to the PC spot into a scintillation vial.

-

Add scintillation cocktail to the vial.

-

Measure the radioactivity using a liquid scintillation counter.

-

The amount of radioactivity is proportional to the amount of newly synthesized PC. Normalize the results to the total protein content of the cell lysate.

-

Phospholipase A2 (PLA2) Activity Assay

This protocol describes a fluorometric assay for measuring PLA2 activity in neuronal cell lysates or brain tissue homogenates.

Materials:

-

Neuronal cell lysate or brain tissue homogenate

-

PLA2 assay buffer

-

Fluorescent PLA2 substrate (e.g., a derivative of phosphatidylcholine with a fluorescent fatty acid at the sn-2 position)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Sample Preparation:

-

Prepare neuronal cell lysates or brain tissue homogenates in an appropriate lysis buffer on ice.

-

Centrifuge the homogenates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

-

Assay Reaction:

-

In a 96-well black microplate, add a specific amount of protein from the cell lysate or tissue homogenate to each well.

-

Add the PLA2 assay buffer to each well.

-

Initiate the reaction by adding the fluorescent PLA2 substrate to each well.

-

Include appropriate controls, such as a no-enzyme control and a positive control with purified PLA2.

-

-

Measurement:

-

Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate.

-

Measure the increase in fluorescence over time in a kinetic mode. The rate of increase in fluorescence is directly proportional to the PLA2 activity.

-

-

Data Analysis:

-

Calculate the PLA2 activity from the linear portion of the fluorescence versus time curve.

-

Express the activity as units per milligram of protein (e.g., pmol of substrate hydrolyzed/min/mg protein).

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The Kennedy Pathway for Phosphatidylcholine Synthesis.

Experimental Workflow Diagram

Caption: Workflow for Measuring Phosphatidylcholine Synthesis.

Conclusion

CDP-choline exerts a significant and multi-faceted beneficial effect on neuronal membranes. Its primary mechanism of action involves serving as a vital precursor in the Kennedy pathway, thereby stimulating the synthesis of phosphatidylcholine and other essential phospholipids. This action promotes the structural integrity and fluidity of neuronal membranes, which is crucial for their proper function. Furthermore, CDP-choline's ability to attenuate the activity of phospholipase A2 contributes to its neuroprotective effects by reducing membrane degradation and subsequent inflammatory processes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of CDP-choline in a variety of neurological conditions characterized by neuronal membrane dysfunction.

References

The Neuroprotective Landscape of Citicoline in Cerebral Ischemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted neuroprotective effects of citicoline (B1669096) in preclinical models of cerebral ischemia. Drawing upon a wealth of experimental data, this document elucidates the mechanisms of action, details key experimental protocols, and presents quantitative outcomes to provide a comprehensive resource for the scientific community.

Core Neuroprotective Mechanisms of Citicoline

Citicoline (cytidine-5'-diphosphocholine or CDP-choline) is an endogenous intermediate in the biosynthesis of phosphatidylcholine (PtdCho), a primary component of neuronal membranes.[1] Its neuroprotective properties stem from a multi-target mechanism of action that addresses several key pathological events in the ischemic cascade.

1.1. Membrane Stabilization and Repair:

Following an ischemic insult, neuronal cell membranes are compromised due to the activation of phospholipases, leading to the breakdown of phospholipids (B1166683) and the release of cytotoxic free fatty acids.[2] Citicoline provides essential precursors, choline (B1196258) and cytidine, which are crucial for the synthesis of phosphatidylcholine, thereby promoting membrane repair and preserving structural integrity.[3][4]

1.2. Attenuation of Neuroinflammation and Oxidative Stress:

Cerebral ischemia triggers a robust inflammatory response and a surge in oxidative stress, both of which contribute significantly to secondary neuronal damage. Citicoline has been shown to attenuate these processes. It can reduce the release of arachidonic acid, a precursor for pro-inflammatory eicosanoids, and increase the levels of glutathione, a major endogenous antioxidant.[2]

1.3. Anti-Apoptotic Effects:

Apoptosis, or programmed cell death, is a significant contributor to neuronal loss in the penumbral region following a stroke. Citicoline has demonstrated anti-apoptotic properties by inhibiting the activation of key caspases, which are critical executioners of the apoptotic pathway.[5]

1.4. Enhancement of Neurogenesis and Neurorepair:

Beyond its acute neuroprotective effects, citicoline also appears to promote long-term recovery by enhancing neuroregenerative processes. Studies have shown that citicoline administration can increase the proliferation of neural stem cells and promote their differentiation into mature neurons in the ischemic brain.[1][6]

Quantitative Efficacy of Citicoline in Preclinical Models

Numerous studies utilizing animal models of focal cerebral ischemia have quantified the neuroprotective effects of citicoline. The following tables summarize key findings on infarct volume reduction, neurological deficit improvement, and modulation of biomarkers for apoptosis and neurogenesis.

Table 1: Effect of Citicoline on Infarct Volume in Rodent Models of Cerebral Ischemia

| Animal Model | Ischemia Model | Citicoline Dosage and Administration Route | Treatment Timing | Infarct Volume Reduction (%) vs. Control | Reference |

| Rat | Transient Middle Cerebral Artery Occlusion (tMCAO) | 500 mg/kg, intraperitoneal (i.p.) | Immediately after reperfusion, repeated for 7 days | 45.8% | [7] |

| Rat | Permanent Middle Cerebral Artery Occlusion (pMCAO) | 40-60 mM, via brain extracellular space | Prior to MCAO | ~70-84% | [8][9] |

| Rat | Photothrombotic Stroke | 100 mg/kg, i.p. | Daily for 10 days, starting 24 hours post-ischemia | Not significant | [1][10] |

Table 2: Improvement in Neurological Deficit Scores with Citicoline Treatment

| Animal Model | Ischemia Model | Neurological Scoring System | Citicoline Dosage and Administration Route | Outcome | Reference |

| Rat | tMCAO | McGraw Stroke-index scale | Intravenous, immediately after ischemia-reperfusion | Significant reduction in neurological deficits in subacute and recovery periods. | [11] |

| Rat | Photothrombotic Stroke | Adhesive-tape removal test & Cylinder test | 100 mg/kg, i.p., daily for 10 days starting 24 hours post-ischemia | Significant improvement in sensorimotor recovery at days 10, 21, and 28. | [1][10] |

| Rat | pMCAO | Zea-Longa scale | 50 mM, via brain extracellular space | Significantly reduced neurological deficiency scores. | [12] |

Table 3: Modulation of Apoptosis and Neurogenesis Markers by Citicoline

| Marker | Animal Model | Ischemia Model | Citicoline Dosage | Effect | Reference |

| Apoptotic Neurons (TUNEL) | Rat | Aβ deposits + hypoperfusion | 125 and 250 mg/kg | Significant reduction in the number of apoptotic neurons. | [13] |

| Caspase-9 | Rat | tMCAO | Not specified | Significant reduction in immunostaining scores when combined with hypothermia. | [14] |

| Neurogenesis (BrdU+ cells) | Rat | Photothrombotic Stroke | 100 mg/kg | Significant increase in newborn neurons in the dentate gyrus, subventricular zone, and peri-infarct area. | [1][15] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

3.1. Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used and well-standardized method for inducing focal cerebral ischemia that mimics human stroke.

-

Animal Preparation: Male Wistar or Sprague-Dawley rats (250-300g) are typically used. Animals are anesthetized, often with isoflurane (B1672236) or a combination of ketamine and xylazine. Body temperature is maintained at 37°C throughout the surgical procedure.

-

Surgical Procedure (Intraluminal Suture Method):

-

A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and carefully isolated.

-

The ECA is ligated distally and coagulated.

-

A temporary ligature is placed around the CCA and a microvascular clip is placed on the ICA.

-

A small incision is made in the ECA stump.

-

A silicone-coated nylon monofilament (e.g., 4-0) is introduced through the ECA incision into the ICA until it occludes the origin of the middle cerebral artery (MCA). The occlusion is often confirmed by monitoring cerebral blood flow with a laser Doppler flowmeter.

-

For transient MCAO, the filament is withdrawn after a specific duration (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.

-

The cervical incision is sutured, and the animal is allowed to recover.

-

-

Post-operative Care: Animals are monitored for recovery from anesthesia and provided with soft, palatable food and water.

3.2. Infarct Volume Measurement using TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) is a salt that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan (B1609692) product. Infarcted tissue, lacking these enzymes, remains unstained (white).

-

Tissue Preparation: At a predetermined time point after MCAO (e.g., 24 or 48 hours), the rat is euthanized, and the brain is rapidly removed.

-

Staining Protocol:

-

The brain is sectioned coronally into 2 mm thick slices.

-

The slices are incubated in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes in the dark.

-

The stained slices are then fixed in 10% formalin.

-

-

Quantification:

-

The brain slices are digitally scanned.

-

Image analysis software (e.g., ImageJ) is used to measure the area of the entire hemisphere and the unstained (infarcted) area in each slice.

-

To correct for edema, the infarct volume is often calculated indirectly: Infarct Volume = (Volume of the contralateral hemisphere) - (Volume of the non-infarcted ipsilateral hemisphere).

-

The total infarct volume is the sum of the infarct volumes of all slices.

-

3.3. Neurological Deficit Scoring

Several scoring systems have been developed to assess the functional neurological deficits in rodents following stroke.

-

Bederson Scale: A simple 3-point scale assessing forelimb flexion, resistance to lateral push, and circling behavior.

-

Garcia Scale: A more comprehensive 18-point scoring system evaluating spontaneous activity, symmetry of movements, forepaw outstretching, climbing, body proprioception, and response to vibrissae touch.

-

Zea-Longa Scale: A 5-point scale primarily focused on motor deficits, including failure to extend the contralateral forepaw, circling, and falling.

3.4. Assessment of Apoptosis (TUNEL Staining)

Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation that results from apoptotic signaling cascades.

-

Tissue Processing: Brain tissue is fixed, paraffin-embedded, and sectioned.

-

Staining Procedure: The tissue sections are deparaffinized and rehydrated. They are then treated with proteinase K to retrieve antigenic sites. The sections are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and biotinylated dUTP. TdT incorporates the labeled nucleotides at the 3'-hydroxyl ends of fragmented DNA. The labeled DNA is then visualized using a streptavidin-horseradish peroxidase conjugate and a suitable chromogen (e.g., DAB), resulting in a brown stain in apoptotic cells.

-

Quantification: The number of TUNEL-positive cells is counted in specific regions of interest (e.g., the peri-infarct cortex) and is often expressed as a percentage of the total number of cells (counterstained with a nuclear stain like DAPI).

3.5. Assessment of Neurogenesis (BrdU Labeling and Immunohistochemistry)

Bromodeoxyuridine (BrdU) is a synthetic nucleoside that is an analog of thymidine (B127349) and is incorporated into the newly synthesized DNA of replicating cells during the S phase of the cell cycle.

-

BrdU Administration: Rats are injected with BrdU (e.g., 50 mg/kg, i.p.) daily for a specific period to label newly divided cells.

-

Immunohistochemistry:

-

Brain tissue is processed for immunohistochemistry.

-

To detect BrdU, DNA is denatured (e.g., with HCl) to expose the incorporated BrdU.

-

Sections are incubated with a primary antibody against BrdU.

-

To identify the phenotype of the new cells, double-labeling is performed with antibodies against neuronal markers (e.g., NeuN for mature neurons, Doublecortin (DCX) for migrating neuroblasts) or glial markers (e.g., GFAP for astrocytes).

-

Appropriate fluorescently labeled secondary antibodies are used for visualization with a fluorescence microscope.

-

-

Quantification: The number of BrdU-positive cells and double-labeled cells are counted in specific brain regions, such as the subventricular zone (SVZ), the dentate gyrus of the hippocampus, and the peri-infarct area.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by citicoline and a typical experimental workflow for its preclinical evaluation.

Caption: Citicoline's multifaceted neuroprotective signaling pathways.

Caption: A typical experimental workflow for evaluating citicoline.

Conclusion

The evidence from preclinical cerebral ischemia models strongly supports the neuroprotective and neurorestorative potential of citicoline. Its ability to stabilize cell membranes, reduce inflammation and oxidative stress, inhibit apoptosis, and promote neurogenesis provides a solid rationale for its continued investigation as a therapeutic agent for stroke. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to further unravel the therapeutic mechanisms of citicoline and translate these promising preclinical findings into effective clinical strategies.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Citicoline mechanisms and clinical efficacy in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Citicoline: neuroprotective mechanisms in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Citicoline in Neuroprotection and Neurorepair in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy of Citicoline Delivered via Brain Extracellular Space against Experimental Acute Ischemic Stroke in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy of Citicoline Delivered via Brain Extracellular Space against Experimental Acute Ischemic Stroke in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PlumX [plu.mx]

- 11. researchgate.net [researchgate.net]

- 12. medsci.org [medsci.org]

- 13. Citicoline protects hippocampal neurons against apoptosis induced by brain beta-amyloid deposits plus cerebral hypoperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of citicoline used alone and in combination with mild hypothermia on apoptosis induced by focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Current knowledge on the neuroprotective and neuroregenerative properties of citicoline in acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

CDP-Choline: A Comprehensive Technical Guide on its Role as a Precursor for Acetylcholine and Uridine Synthesis

Introduction

Cytidine (B196190) 5'-diphosphocholine (CDP-Choline), also known as citicoline (B1669096), is a pivotal endogenous intermediate in the biosynthesis of structural phospholipids, particularly phosphatidylcholine (PC), a primary component of cellular membranes.[1][2] Its significance in neuroscience and pharmacology stems from its unique metabolic breakdown into two essential molecules: choline (B1196258) and cytidine.[1] These components readily cross the blood-brain barrier, where they serve as precursors for the synthesis of the neurotransmitter acetylcholine (B1216132) and the pyrimidine (B1678525) nucleoside uridine (B1682114), respectively.[1][2] This dual precursor role underpins CDP-Choline's neuroprotective and cognitive-enhancing properties, making it a subject of extensive research for the treatment of various neurological conditions, including stroke, traumatic brain injury, and age-related cognitive decline.[1][2][3] This guide provides an in-depth technical overview of the metabolic pathways, quantitative effects, and experimental methodologies related to CDP-Choline's function as a precursor for acetylcholine and uridine synthesis.

Pharmacokinetics and Metabolism of Exogenous CDP-Choline

When administered orally, CDP-Choline exhibits near-complete absorption.[1][4][5] It undergoes hydrolysis in the gut wall and liver, breaking down into its constituent parts, choline and cytidine.[6][7][8] These metabolites are then widely distributed throughout the body, successfully crossing the blood-brain barrier to enter the central nervous system.[1][2] A key metabolic distinction in humans is the rapid conversion of cytidine to uridine.[5][9] Consequently, supplementation with CDP-Choline in humans leads to a significant increase in plasma uridine levels, while cytidine remains largely undetectable.[5] The choline component also elevates serum choline concentrations.[5] Within the brain, these precursors are re-synthesized into CDP-Choline, becoming available for various biosynthetic pathways.[6][7]

| Parameter | Value | Species | Dosage | Source |

| Oral Bioavailability | ~100% | Human | 300 mg | [1][4] |

| Plasma Uridine Increase | 101% | Human | 500 mg | [5] |

| Plasma Uridine Increase | 136% | Human | 2000 mg | [5] |

| Serum Choline Increase | 23% | Human | 500 mg | [5] |

| Serum Choline Increase | 43% | Human | 4000 mg | [5] |

| Brain ATP Increase | 14% | Human | 500 mg/day | [6] |

| Brain Membrane Phospholipids Increase | 32% | Human | 500 mg/day | [6] |

| Table 1: Summary of Quantitative Pharmacokinetic and Metabolic Data for CDP-Choline. |

Biochemical Pathways

Acetylcholine Synthesis

The choline moiety derived from CDP-Choline metabolism is a direct precursor for the synthesis of the neurotransmitter acetylcholine (ACh).[10] This process is fundamental for numerous cognitive functions, including memory, learning, and attention.[6][10] The synthesis occurs within cholinergic neurons and is catalyzed by the enzyme Choline Acetyltransferase (ChAT).[11] The rate of ACh synthesis is critically dependent on the availability of choline and acetyl-CoA.[12] By providing a readily available source of choline, CDP-Choline supplementation can enhance cholinergic transmission.[3][10]

Uridine Synthesis and its Role in the Kennedy Pathway

The cytidine component released from CDP-Choline is rapidly converted to uridine in humans.[5][9] Uridine plays a crucial role in neuronal health, particularly in the synthesis of synaptic membranes.[9] Once inside the brain, uridine is phosphorylated to form uridine triphosphate (UTP). UTP can then be converted to cytidine triphosphate (CTP).[5] CTP is an essential energy substrate for the rate-limiting step in the Kennedy pathway, catalyzed by CTP:phosphocholine (B91661) cytidylyltransferase (CCT).[5][13][14] Therefore, by supplying uridine, CDP-Choline not only provides a key building block but also fuels the central pathway for phosphatidylcholine synthesis.

The Kennedy Pathway: Phosphatidylcholine Synthesis

The Kennedy pathway is the primary mechanism for synthesizing phosphatidylcholine (PC) in mammalian cells.[14][15] This pathway, first described by Eugene P. Kennedy, involves a three-step enzymatic process that utilizes the choline and cytidine (via uridine and CTP) derived from CDP-Choline.[13][15]

-

Choline Kinase (CK): Phosphorylates choline to form phosphocholine.[15][16]

-

CTP:phosphocholine cytidylyltransferase (CCT): This is the rate-limiting enzyme. It catalyzes the reaction of phosphocholine with CTP to form CDP-Choline and pyrophosphate.[13][14][15]

-

Choline/ethanolamine phosphotransferase (CEPT): Transfers the phosphocholine from CDP-Choline to a diacylglycerol (DAG) backbone, forming phosphatidylcholine (PC).[15]

Exogenous CDP-Choline provides the substrates that fuel this critical pathway, supporting the synthesis and repair of neuronal membranes.[10][17]

Experimental Protocols and Methodologies

The study of CDP-Choline's effects involves a range of in vitro, in vivo, and clinical methodologies. Detailed protocols are often specific to the laboratory and experiment; however, the core techniques can be summarized.

General Experimental Workflow

A typical preclinical or clinical study investigating the effects of CDP-Choline follows a structured workflow, from administration to data analysis.

Key Methodologies

-

Quantification of Choline, Acetylcholine, and Metabolites:

-

Technique: High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection or Mass Spectrometry (MS/MS).

-

Protocol Summary: Brain tissue or microdialysis samples are homogenized and processed to extract the analytes. The extract is then injected into an HPLC system to separate the compounds. An electrochemical detector or a mass spectrometer is used for sensitive and specific quantification of choline, acetylcholine, and their metabolites. This allows researchers to directly measure the impact of CDP-Choline administration on the levels of these key molecules in specific brain regions.[18]

-

-

Assessment of Brain Metabolism and Membrane Synthesis:

-

Technique: Magnetic Resonance Spectroscopy (MRS).

-

Protocol Summary: MRS is a non-invasive imaging technique used in human and animal studies. Subjects are placed in an MRI scanner, and specialized pulse sequences are used to acquire spectra from a region of interest in the brain. These spectra can identify and quantify various metabolites, including choline-containing compounds, N-acetylaspartate, creatine, and phosphorus-containing compounds like ATP and phosphodiesters. This method provides in vivo evidence of increased membrane phospholipid synthesis and enhanced brain energy metabolism following CDP-Choline supplementation.[9]

-

-

Evaluation of Cognitive and Functional Outcomes:

-

Technique: Standardized neuropsychological tests (in humans) and behavioral maze tests (in animals).

-

Protocol Summary: In human clinical trials, cognitive domains like memory, attention, and executive function are assessed using validated test batteries (e.g., Mini-Mental State Examination, Wechsler Memory Scale).[19] In animal models, spatial learning and memory are often evaluated using tasks such as the Morris water maze or radial arm maze. These functional assessments are crucial for correlating the biochemical changes induced by CDP-Choline with improvements in cognitive performance.[5]

-

Conclusion

CDP-Choline serves as a unique and efficient pro-drug for two vital neuro-nutrients: choline and uridine. Its metabolism provides the necessary precursors for the synthesis of the neurotransmitter acetylcholine and for the robust production of phosphatidylcholine via the Kennedy pathway. The provision of choline directly supports cholinergic neurotransmission, which is essential for cognitive processes. Simultaneously, the cytidine-to-uridine pathway provides the CTP required to drive the rate-limiting step of membrane phospholipid synthesis, promoting neuronal membrane repair and integrity. The convergence of these pathways highlights the multifaceted mechanism of action of CDP-Choline and provides a strong biochemical rationale for its observed neuroprotective and cognitive-enhancing effects. The quantitative data from pharmacokinetic and metabolic studies, combined with functional outcomes from clinical trials, solidify its role as a significant agent in the field of brain health and neurological therapeutics.

References

- 1. CDP-choline: pharmacological and clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Choline - Nutrition and Traumatic Brain Injury - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of 14C CDP-choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. examine.com [examine.com]

- 6. nootropicsexpert.com [nootropicsexpert.com]

- 7. Metabolism and actions of CDP-choline as an endogenous compound and administered exogenously as citicoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. Citicoline for Supporting Memory in Aging Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Citicoline Sodium? [synapse.patsnap.com]

- 11. youtube.com [youtube.com]

- 12. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 13. Phosphatidylcholine and the CDP-Choline Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. From yeast to humans - roles of the Kennedy pathway for phosphatidylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CDP-choline pathway - Wikipedia [en.wikipedia.org]

- 16. Choline - Wikipedia [en.wikipedia.org]

- 17. What is the mechanism of Citicoline? [synapse.patsnap.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

The Influence of Cytidine Diphosphate Choline (CDP-Choline) Supplementation on Core Biochemical Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine (B196190) diphosphate (B83284) choline (B1196258) (CDP-choline), an endogenous intermediate in the biosynthesis of phosphatidylcholine, has garnered significant attention for its neuroprotective and cognitive-enhancing properties. Upon supplementation, CDP-choline provides cytidine and choline, which readily cross the blood-brain barrier to influence a cascade of biochemical pathways crucial for neuronal integrity and function. This technical guide provides an in-depth analysis of the core biochemical pathways modulated by CDP-choline supplementation, with a focus on phospholipid synthesis, neurotransmitter modulation, and cellular signaling. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and drug development in this area.

Introduction

CDP-choline, also known as citicoline, is a critical molecule in the Kennedy pathway for the de novo synthesis of phosphatidylcholine (PC), a primary structural component of neuronal membranes.[1] Its therapeutic potential stems from its multifaceted mechanism of action, which extends beyond simply providing precursors for membrane synthesis. Exogenous administration of CDP-choline has been shown to restore neuronal membrane integrity, enhance the synthesis of key neurotransmitters, and modulate signaling pathways involved in neuroinflammation and apoptosis.[2][3][4] This guide will dissect these mechanisms, presenting the underlying biochemical pathways and the quantitative evidence supporting the effects of CDP-choline.

Phospholipid Synthesis and Membrane Integrity

The primary and most well-established role of CDP-choline is its contribution to the synthesis of phosphatidylcholine via the Kennedy pathway.[1]

The Kennedy Pathway (CDP-Choline Pathway)

The Kennedy pathway is the main route for PC synthesis in mammalian cells.[5] Supplementation with CDP-choline directly provides a key substrate for the final step of this pathway.

References

- 1. bosterbio.com [bosterbio.com]

- 2. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

The Central Hub of Phospholipid Synthesis: An In-depth Guide to Endogenous CDP-Choline in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous synthesis and regulation of cytidine (B196190) diphosphate-choline (CDP-Choline) in the central nervous system (CNS). As a critical intermediate in the biosynthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes, CDP-choline plays a pivotal role in neuronal structure, function, and signaling. Understanding the intricacies of its synthesis and regulation is paramount for developing novel therapeutic strategies for a range of neurological disorders.

The Kennedy Pathway: The Core of CDP-Choline Synthesis

The primary route for de novo phosphatidylcholine synthesis in the CNS is the Kennedy pathway, a three-step enzymatic process.[1][2] This pathway ensures a steady supply of PC for membrane biogenesis, maintenance, and repair, which is especially critical in the dynamic environment of the brain.

The synthesis of CDP-choline itself is the central part of this pathway, flanked by the initial phosphorylation of choline (B1196258) and the final transfer of the phosphocholine (B91661) moiety to diacylglycerol.

Key Enzymes and Reactions

The synthesis of CDP-choline involves two key enzymatic steps following the initial uptake and phosphorylation of choline:

-

Choline Kinase (CK): This enzyme catalyzes the phosphorylation of choline to phosphocholine, consuming one molecule of ATP. This initial step traps choline within the cell.[3]

-

CTP:phosphocholine cytidylyltransferase (CCT): This is the rate-limiting and key regulatory enzyme in the Kennedy pathway.[2][4][5] CCT catalyzes the reaction of cytidine triphosphate (CTP) with phosphocholine to form CDP-choline and pyrophosphate.[6]

-

Cholinephosphotransferase (CPT) and Choline/ethanolamine phosphotransferase (CEPT): These enzymes catalyze the final step, transferring the phosphocholine from CDP-choline to diacylglycerol (DAG) to form phosphatidylcholine.[1][7] While not directly involved in CDP-choline synthesis, their activity influences the overall flux of the pathway.

Quantitative Insights: Enzyme Kinetics and Metabolite Concentrations

The efficiency and regulation of the CDP-choline pathway are governed by the kinetic properties of its enzymes and the concentrations of its substrates and products. The following tables summarize key quantitative data from studies on brain tissue.

| Enzyme | Substrate | Apparent K_m_ (mM) | V_max_ (nmol/min/mg protein) | Inhibitor | K_i_ (mM) | Reference(s) |

| CTP:phosphocholine cytidylyltransferase (CCT) | CTP | 0.33 - 10 | Not specified | CDP-choline | 0.090 | [4][8][9] |

| Phosphocholine | 0.3 | Not specified | [4][8] | |||

| Choline Kinase (CK) | Choline | 0.016 - 0.96 | Not specified | Not specified | [10] | |

| ATP | Not specified | Not specified | ||||

| Cholinephosphotransferase (CPT/CEPT) | CDP-choline | 0.35 (for reverse reaction with CMP) | 3.3 (for reverse reaction) | Not specified | [11] | |

| Diacylglycerol | Not specified | Not specified |

Table 1: Kinetic Parameters of Key Enzymes in CDP-Choline Synthesis in the CNS. Note: Kinetic parameters can vary depending on the specific brain region, developmental stage, and experimental conditions.

| Metabolite | Concentration in Rat Brain (µmol/g wet weight or µM) | Reference(s) |

| Choline | 64.0 (intracellular) | [12] |

| Phosphocholine | 590 (intracellular) | [12] |

| CDP-choline | Not specified | |

| Glycerophosphocholine | 1150 (intracellular) | [12] |

| Phosphatidylcholine | High, but specific values vary | [12] |

Table 2: Concentrations of Choline and its Metabolites in Rat Brain. The concentration of CDP-choline is generally very low, reflecting its rapid conversion to phosphatidylcholine.[3]

Regulation of CDP-Choline Synthesis: A Multi-layered Control System

The synthesis of CDP-choline is tightly regulated to meet the cell's demand for phosphatidylcholine while preventing the wasteful expenditure of energy. The primary point of control is the rate-limiting enzyme, CCT.

Regulation of CTP:phosphocholine cytidylyltransferase (CCT)

CCT activity is modulated by a sophisticated interplay of factors, including its subcellular localization, interaction with lipids, and post-translational modifications.

-

Amphitropism and Reversible Membrane Binding: CCT is an amphitropic enzyme, meaning it exists in both a soluble, inactive form and a membrane-associated, active form.[13] The translocation of CCT from the nucleoplasm (in the case of CCTα) or cytoplasm to the endoplasmic reticulum (ER) and nuclear envelope is a key activation mechanism.[13][14] This binding is promoted by lipids that induce positive membrane curvature stress, such as diacylglycerol (DAG) and fatty acids, and is inhibited by phosphatidylcholine itself, creating a feedback loop.[15][16]

-

Phosphorylation: The phosphorylation state of CCT plays a crucial role in regulating its activity and localization. The enzyme's C-terminal domain contains a phosphorylation domain that, when phosphorylated, can inhibit its association with membranes, thereby reducing its activity.[17] Cyclin-dependent kinases (CDKs) have been identified as potential kinases that phosphorylate CCT.[17] Conversely, dephosphorylation promotes membrane binding and activation.

-

Transcriptional and Post-transcriptional Regulation: While not the primary mode of acute regulation, the expression of CCT can be modulated under certain conditions, such as during cell proliferation.[3]

Below is a diagram illustrating the key regulatory inputs for CCT activity.

Figure 1. Regulation of CTP:phosphocholine cytidylyltransferase (CCT) activity.

Experimental Protocols

Accurate measurement of the components and enzyme activities of the CDP-choline pathway is essential for research in this field. The following sections provide detailed methodologies for key experiments.

Assay for CTP:phosphocholine cytidylyltransferase (CCT) Activity

This protocol is adapted from methods described in the literature and is designed to measure the conversion of radiolabeled phosphocholine to CDP-choline.

Materials:

-

Brain tissue homogenate (cytosolic and/or microsomal fractions)

-

[¹⁴C-methyl]-phosphocholine

-

CTP (Cytidine triphosphate)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)

-

Lipid vesicles (e.g., phosphatidylcholine/oleic acid) for activation (optional)

-

Trichloroacetic acid (TCA)

-

Dowex-1-formate resin

-

Scintillation fluid and counter

Procedure:

-

Prepare brain tissue homogenates and isolate cytosolic and/or microsomal fractions by differential centrifugation.

-

Set up reaction tubes on ice containing the reaction buffer, a known amount of brain tissue protein, and lipid vesicles if testing for activation.

-

Initiate the reaction by adding CTP and [¹⁴C-methyl]-phosphocholine to the tubes.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).

-

Terminate the reaction by adding ice-cold TCA.

-

Centrifuge to pellet the precipitated protein.

-

Apply the supernatant to a Dowex-1-formate column to separate the unreacted [¹⁴C]-phosphocholine (unbound) from the product, [¹⁴C]-CDP-choline (binds to the resin).

-

Wash the column with water to remove any remaining unbound substrate.

-

Elute the [¹⁴C]-CDP-choline from the column with a suitable eluent (e.g., formic acid).

-

Add the eluate to scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the specific activity of CCT as nmol of CDP-choline formed per minute per mg of protein.

Measurement of Choline and its Metabolites by HPLC-MS/MS

This protocol provides a general workflow for the quantitative analysis of choline, phosphocholine, and other related metabolites in brain tissue using liquid chromatography-tandem mass spectrometry.[1][2][18]

Materials:

-

Brain tissue samples

-

Internal standards (e.g., deuterated choline, deuterated phosphocholine)

-

Extraction solvent (e.g., methanol/chloroform/water)

-

HPLC system coupled to a tandem mass spectrometer (MS/MS)

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column

Procedure:

-

Homogenize frozen brain tissue in the extraction solvent containing the internal standards.

-

Perform a liquid-liquid extraction to separate the aqueous and organic phases. The choline and its water-soluble metabolites will be in the aqueous phase.

-

Dry the aqueous phase under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for HPLC injection.

-

Inject the sample onto the HILIC column for chromatographic separation of the choline metabolites.

-

Perform detection and quantification using the MS/MS system in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

-

Construct calibration curves using known concentrations of standards to quantify the absolute concentrations of each metabolite in the brain tissue samples.

The following diagram outlines the general workflow for this experimental protocol.

Figure 2. Experimental workflow for choline metabolite analysis.

Conclusion

The endogenous synthesis and regulation of CDP-choline in the central nervous system are intricate processes centered around the Kennedy pathway and its rate-limiting enzyme, CCT. A thorough understanding of the molecular mechanisms governing this pathway, supported by robust quantitative data and detailed experimental protocols, is crucial for advancing our knowledge of brain phospholipid metabolism. This guide provides a foundational framework for researchers and drug development professionals, paving the way for innovative therapeutic interventions targeting the CDP-choline pathway in various neurological and psychiatric disorders.

References

- 1. Measurement of choline and choline metabolite concentrations using high-pressure liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of CTP:phosphocholine cytidylyltransferase by lipids. 2. Surface curvature, acyl chain length, and lipid-phase dependence for activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic and biochemical properties of CTP:choline-phosphate cytidylyltransferase from the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abcam.co.jp [abcam.co.jp]

- 6. Development of a new and reliable assay for choline kinase using 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of acetylcholine and choline in brain by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Microsomal CTP:choline phosphate cytidylyltransferase: kinetic mechanism of fatty acid stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The reverse reaction of cholinephosphotransferase in rat brain microsomes. A new pathway for degradation of phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Free choline and choline metabolites in rat brain and body fluids: sensitive determination and implications for choline supply to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lipid- and phospho-regulation of CTP:Phosphocholine Cytidylyltransferase α association with nuclear lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic selectivity of cholinephosphotransferase in mouse liver: the Km for CDP-choline depends on diacylglycerol structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of CTP: phosphocholine cytidylyltransferase activity by the physical properties of lipid membranes: an important role for stored curvature strain energy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Lipid- and phospho-regulation of CTP:Phosphocholine Cytidylyltransferase α association with nuclear lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. High-sensitivity quantification of acetylcholine and choline in human cerebrospinal fluid with a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Citicoline on Catecholaminergic Neurotransmission: A Technical Guide

An In-depth Examination of the Effects of Citicoline (B1669096) on Dopamine (B1211576) and Noradrenaline Levels for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the effects of citicoline on dopamine and noradrenaline levels, synthesizing findings from preclinical and clinical research. The document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed insights into the molecular mechanisms, quantitative effects, and experimental methodologies associated with citicoline's impact on these crucial catecholaminergic systems.

Executive Summary

Citicoline (cytidine 5'-diphosphocholine or CDP-choline) is an endogenous compound that plays a vital role in the synthesis of phosphatidylcholine, a key component of neuronal membranes. Beyond its structural functions, citicoline has been shown to modulate central neurotransmitter systems, notably increasing the levels of dopamine and noradrenaline.[[“]][2][3] This guide elucidates the mechanisms underlying these effects, presents quantitative data from key preclinical studies, details the experimental protocols used to obtain this data, and provides visual representations of the involved signaling pathways. The evidence suggests that citicoline's influence on catecholamine levels is primarily mediated through its hydrolysis to choline (B1196258), which serves as a precursor for acetylcholine (B1216132) synthesis. The subsequent increase in cholinergic activity appears to stimulate the synthesis of dopamine and noradrenaline, in part by activating the rate-limiting enzyme, tyrosine hydroxylase.

Quantitative Data on the Effects of Citicoline on Dopamine and Noradrenaline Levels

The following tables summarize the quantitative data from a key preclinical study investigating the effects of a single intravenous dose of citicoline on dopamine and noradrenaline concentrations and synthesis rates in various brain regions of the rat.

Table 1: Effect of Citicoline (50 mg/kg, i.v.) on Dopamine Levels and Synthesis Rate in Rat Brain (1 hour post-administration) [[“]]

| Brain Region | Parameter | % Change from Control |

| Corpus Striatum | Dopamine Concentration | +17% |

| Dopamine Synthesis Rate | +25% | |

| Tyrosine Concentration | +15%* | |

| Brain Stem | Dopamine Concentration | No significant change |

| Dopamine Synthesis Rate | No significant change | |

| Cerebral Cortex | Dopamine Concentration | No significant change |

| Dopamine Synthesis Rate | No significant change |

*Statistically significant increase.

Table 2: Effect of Citicoline (50 mg/kg, i.v.) on Noradrenaline Levels in Rat Brain (1 hour post-administration) [[“]]

| Brain Region | Parameter | % Change from Control |

| Cerebral Cortex | Noradrenaline Concentration | +12%* |

| Brain Stem | Noradrenaline Concentration | No significant change |

| Hypothalamus | Noradrenaline Concentration | No significant change |

*Statistically significant increase.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for the replication and extension of these findings.

Animal Studies and Drug Administration

A representative preclinical study would involve male Wistar rats. Citicoline would be dissolved in a saline solution and administered intravenously (i.v.) at a specified dose, such as 50 mg/kg body weight.[[“]] Control animals would receive an equivalent volume of the saline vehicle. Animals would be sacrificed at various time points post-injection (e.g., 1 hour) for brain tissue analysis.

Measurement of Dopamine and Noradrenaline: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

A robust and widely used method for the quantification of monoamine neurotransmitters and their metabolites in brain tissue is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[4][5]

3.2.1 Tissue Preparation

-

Immediately following decapitation, the brain is rapidly removed and dissected on an ice-cold plate into specific regions (e.g., corpus striatum, cerebral cortex, brain stem).[[“]]

-

The dissected brain regions are weighed and homogenized in a solution of 0.1 M perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine) to precipitate proteins and prevent catecholamine degradation.[4][5]

-

The homogenates are then centrifuged at high speed (e.g., 10,000 x g for 10 minutes at 4°C).

-

The resulting supernatant, containing the neurotransmitters, is filtered through a 0.22 µm filter before injection into the HPLC system.

3.2.2 HPLC-ECD System and Conditions

-

Chromatographic Separation: The separation of dopamine and noradrenaline is typically achieved using a C18 reverse-phase column. The mobile phase is an aqueous buffer solution containing an ion-pairing agent (e.g., octanesulfonic acid), a chelating agent (e.g., EDTA), and an organic modifier (e.g., methanol (B129727) or acetonitrile) to optimize the separation.[4] The pH of the mobile phase is critical and is usually maintained in the acidic range (e.g., pH 3.0-4.0).[4]

-

Electrochemical Detection: An electrochemical detector with a glassy carbon working electrode is used for the sensitive detection of dopamine and noradrenaline.[4][5] The oxidation potential is set at a level sufficient to oxidize the catecholamines (e.g., +0.7 to +0.8 V versus an Ag/AgCl reference electrode).[4]

-

Quantification: The concentration of dopamine and noradrenaline in the samples is determined by comparing the peak areas of the analytes to those of a standard curve generated from known concentrations of dopamine and noradrenaline standards. The results are typically expressed as ng/mg of wet tissue.

In Vivo Measurement of Neurotransmitter Release: Microdialysis

In vivo microdialysis is a technique that allows for the sampling of extracellular fluid from specific brain regions of awake, freely moving animals, providing a dynamic measure of neurotransmitter release.[6][7][8]

3.3.1 Surgical Procedure

-

Rats are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is surgically implanted, targeting the brain region of interest (e.g., nucleus accumbens or striatum), and secured to the skull with dental cement.

-

The animals are allowed to recover from surgery for several days before the microdialysis experiment.

3.3.2 Microdialysis Procedure

-

On the day of the experiment, a microdialysis probe with a semi-permeable membrane at its tip is inserted through the guide cannula into the target brain region.

-

The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[7]

-

Neurotransmitters in the extracellular fluid diffuse across the probe's membrane into the aCSF.

-

The resulting dialysate is collected at regular intervals (e.g., every 20 minutes) in collection vials.[7]

-

The collected dialysate samples are then analyzed for dopamine and noradrenaline content using HPLC-ECD as described in section 3.2.

Signaling Pathways

The effects of citicoline on dopamine and noradrenaline levels are believed to be indirect, primarily mediated by its influence on acetylcholine synthesis and subsequent cholinergic neurotransmission.

Citicoline Metabolism and Acetylcholine Synthesis

Upon administration, citicoline is hydrolyzed into cytidine (B196190) and choline. Choline is transported into the brain and serves as a precursor for the synthesis of the neurotransmitter acetylcholine (ACh) by the enzyme choline acetyltransferase. This leads to an increase in cholinergic tone in brain regions rich in cholinergic neurons and their projections.

Cholinergic Regulation of Tyrosine Hydroxylase and Catecholamine Synthesis

The increased availability of acetylcholine stimulates both nicotinic and muscarinic acetylcholine receptors on dopaminergic and noradrenergic neurons. This receptor activation triggers intracellular signaling cascades that lead to the phosphorylation and activation of tyrosine hydroxylase (TH), the rate-limiting enzyme in the synthesis of catecholamines (dopamine and noradrenaline).[7][9]

4.2.1 Nicotinic Acetylcholine Receptor (nAChR) Pathway

Activation of nAChRs, particularly the α7 subtype, leads to an influx of calcium ions (Ca2+). The increase in intracellular Ca2+ can activate calcium/calmodulin-dependent protein kinase (CaMK), which in turn can phosphorylate and activate tyrosine hydroxylase. Additionally, nAChR activation can stimulate the adenylyl cyclase pathway, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). PKA can also phosphorylate and activate tyrosine hydroxylase, as well as the transcription factor CREB (cAMP response element-binding protein), which promotes the expression of the tyrosine hydroxylase gene.[10][11]

4.2.2 Muscarinic Acetylcholine Receptor (mAChR) Pathway

Muscarinic receptors (M1, M3, and M5 subtypes) are coupled to Gq proteins. Upon activation by acetylcholine, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, and DAG activates Protein Kinase C (PKC). Both increased intracellular Ca2+ (via CaMK) and PKC can phosphorylate and activate tyrosine hydroxylase.[12][13]

Conclusion

References

- 1. consensus.app [consensus.app]

- 2. Citicoline: pharmacological and clinical review, 2006 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Application of Citicoline in Neurological Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. turkjps.org [turkjps.org]

- 5. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 9. Nicotinic and muscarinic acetylcholine receptors are essential for the long-term response of tyrosine hydroxylase gene expression to chronic nicotine treatment in rat adrenal medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nicotine regulates mRNA level of tyrosine hydroxylase gene but not that of nicotinic acetylcholine receptor genes in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nicotine increases expression of tyrosine hydroxylase gene. Involvement of protein kinase A-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of cellular tyrosine phosphorylation by stimulatory and inhibitory muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

The Impact of Cytidine Diphosphate Choline on Mitochondrial Function and Bioenergetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine diphosphate (B83284) choline (B1196258) (CDP-choline or Citicoline) is an endogenous nucleotide that plays a crucial role in the synthesis of phosphatidylcholine, a key component of cellular membranes. Emerging evidence suggests that CDP-choline exerts significant neuroprotective effects by positively modulating mitochondrial function and bioenergetics. This technical guide provides an in-depth analysis of the mechanisms through which CDP-choline impacts mitochondria, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of CDP-choline in conditions associated with mitochondrial dysfunction.

Introduction

Mitochondria are central to cellular energy production, metabolism, and signaling. Mitochondrial dysfunction is a hallmark of numerous pathologies, including neurodegenerative diseases, stroke, and age-related cognitive decline.[1] Cytidine diphosphate choline (CDP-choline) is a naturally occurring compound that serves as a precursor for the synthesis of phosphatidylcholine, a major phospholipid in cell membranes, including the inner and outer mitochondrial membranes.[2] Preclinical studies have provided evidence that CDP-choline can enhance mitochondrial integrity, improve ATP production, reduce oxidative stress, and modulate key signaling pathways involved in cell survival and death.[3][4] This guide will delve into the technical details of these effects.

Quantitative Impact of CDP-choline on Mitochondrial Parameters

The following tables summarize the quantitative effects of CDP-choline on various mitochondrial functions as reported in preclinical and clinical studies.

Table 1: Effect of CDP-choline on Mitochondrial Bioenergetics

| Parameter | Model System | CDP-choline Dose | Outcome | Reference |

| ATP Production | Healthy older adults | 500 mg/day for 6 weeks | 14% increase in beta-nucleotide phosphate (B84403) concentrations (primarily ATP) | [5] |

| Phosphocreatine (B42189) | Healthy older adults | 500 mg/day for 6 weeks | 7% increase in phosphocreatine levels | [5] |

| Mitochondrial ATPase Activity | In vivo models | Not specified | Restoration of activity | [4][6] |

| Mitochondrial Complexes I & II Activity | Rats with head irradiation | 300 mg/kg/day for 4 weeks | Enhanced activity | [2][7] |

Table 2: Effect of CDP-choline on Oxidative Stress and Mitochondrial Membrane Integrity

| Parameter | Model System | CDP-choline Dose | Outcome | Reference |

| Reactive Oxygen Species (ROS) | In vitro AMD model (RPE cybrid cells) | Not specified | 22.8% decrease in ROS levels | [4] |

| Heme Oxygenase 1 (HMOX1) Gene Expression | In vitro AMD model (RPE cybrid cells) | Not specified | 76.6% increase in gene expression | [4] |

| Heme Oxygenase 2 (HMOX2) Gene Expression | In vitro AMD model (RPE cybrid cells) | Not specified | 20.4% increase in gene expression | [4] |

| Cardiolipin Levels | In vivo and in vitro models | Not specified | Prevention of loss and preservation of levels | [8][9] |

| Sphingomyelin Levels | In vivo models | Not specified | Preservation of levels | [9] |

| Mitochondrial Transmembrane Potential | In vivo models | Not specified | Restoration of potential | [9] |

Core Signaling Pathways Modulated by CDP-choline

CDP-choline influences several key signaling pathways that are integral to mitochondrial function and cellular health.

Phospholipid Synthesis and Membrane Integrity

CDP-choline provides the necessary precursors, choline and cytidine, for the synthesis of phosphatidylcholine and other phospholipids (B1166683) essential for mitochondrial membrane integrity.[3] This is particularly important for the synthesis of cardiolipin, a phospholipid unique to the inner mitochondrial membrane that is crucial for the optimal functioning of the electron transport chain.[8]

Caption: CDP-choline's role in phospholipid synthesis for mitochondrial membranes.

Attenuation of Oxidative Stress

CDP-choline has been shown to reduce the generation of reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes.[4] By preserving mitochondrial membrane integrity and the function of the electron transport chain, CDP-choline helps to limit the leakage of electrons that can lead to ROS production.

Caption: CDP-choline's mechanism for reducing oxidative stress.

Detailed Experimental Protocols

This section outlines key experimental methodologies for assessing the impact of CDP-choline on mitochondrial function.

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol allows for the real-time measurement of oxygen consumption rate (OCR), an indicator of mitochondrial respiration.

-

Cell Culture: Plate cells (e.g., neuronal cell lines, primary neurons) in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

-

CDP-choline Treatment: Treat cells with the desired concentrations of CDP-choline for the specified duration (e.g., 24 hours).

-

Assay Preparation:

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).

-

Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

-

-

Seahorse XF Assay (Mito Stress Test):

-

Load the sensor cartridge with compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A).

-

Place the cell plate in the Seahorse XF Analyzer.

-

Run the Mito Stress Test protocol to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

-

Data Analysis: Normalize OCR data to cell number or protein concentration. Compare the different respiratory parameters between control and CDP-choline-treated groups.

Caption: Workflow for Seahorse XF analysis of mitochondrial respiration.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Fluorescent probes such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1 can be used to measure ΔΨm.

-

Cell Preparation: Culture and treat cells with CDP-choline as described above.

-

Staining:

-

Incubate cells with TMRM (e.g., 20-100 nM) or JC-1 (e.g., 1-5 µg/mL) in a suitable buffer at 37°C for 20-30 minutes.

-

Wash the cells to remove excess dye.

-

-

Imaging and Quantification:

-

Confocal Microscopy: Acquire images using a confocal microscope with appropriate excitation and emission wavelengths. Quantify the fluorescence intensity in the mitochondrial regions of interest.

-

Flow Cytometry: Harvest the cells and analyze the fluorescence using a flow cytometer. For JC-1, measure both green (monomers, indicating low ΔΨm) and red (aggregates, indicating high ΔΨm) fluorescence.

-

-

Data Analysis: Calculate the ratio of red to green fluorescence for JC-1 or the mean fluorescence intensity for TMRM. Compare the results between control and CDP-choline-treated cells.

Measurement of Mitochondrial ATP Levels

Luciferase-based assays are commonly used to quantify ATP levels.

-

Sample Preparation:

-

Culture and treat cells with CDP-choline.

-

Lyse the cells using a suitable lysis buffer to release ATP.

-

-

ATP Assay:

-

Add the cell lysate to a luminometer-compatible plate.

-

Add a luciferin/luciferase-containing reagent to the wells.

-

Measure the luminescence, which is proportional to the ATP concentration.

-

-

Data Analysis: Generate a standard curve using known ATP concentrations. Normalize the ATP levels in the samples to protein concentration and compare between groups.

Conclusion

The evidence presented in this technical guide strongly supports the role of CDP-choline as a significant modulator of mitochondrial function and bioenergetics. By enhancing phospholipid synthesis, maintaining mitochondrial membrane integrity, boosting ATP production, and mitigating oxidative stress, CDP-choline demonstrates considerable potential as a therapeutic agent for a range of disorders underpinned by mitochondrial dysfunction. The provided experimental protocols offer a framework for researchers to further investigate the nuanced mechanisms of CDP-choline's action and to explore its efficacy in various disease models. Further research, particularly well-controlled clinical trials, is warranted to fully elucidate the therapeutic benefits of CDP-choline in human diseases.

References

- 1. Effect of CDP-choline treatment on mitochondrial and synaptosomal protein composition in different brain regions during aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caringsunshine.com [caringsunshine.com]

- 4. Role of Citicoline in an in vitro AMD model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. examine.com [examine.com]

- 6. CDP-choline: pharmacological and clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The impact of citicoline on brain mitochondrial dysfunction induced in rats after head irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective Properties of Citicoline: Facts, Doubts and Unresolved Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: In Vitro Neuroprotection Assay Using CDP-Choline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine-5'-diphosphocholine (CDP-Choline or Citicoline) is an endogenous nucleotide that plays a crucial role in the synthesis of phosphatidylcholine, a primary component of neuronal cell membranes.[1][2] Its neuroprotective properties have been demonstrated in various in vitro and in vivo models of neurological disorders, including cerebral ischemia, neurodegenerative diseases, and traumatic brain injury.[3][4] CDP-Choline exerts its effects through multiple mechanisms, including stabilization of cell membranes, reduction of oxidative stress, inhibition of apoptosis, and modulation of neurotransmitter levels.[5][3][6] These application notes provide detailed protocols for assessing the neuroprotective effects of CDP-Choline in vitro, utilizing models of glutamate-induced excitotoxicity and oxidative stress.

Data Presentation

The following tables summarize quantitative data from in vitro studies investigating the neuroprotective effects of CDP-Choline.

Table 1: Neuroprotection Against Glutamate-Induced Excitotoxicity

| Cell Type | Neurotoxic Agent | CDP-Choline Concentration | Key Findings | Reference |

| Primary Retinal Cultures | 100 µM Glutamate (B1630785) | 100 µM | Significantly reduced the number of apoptotic (TUNEL-positive) nuclei and preserved synaptophysin levels. | [7] |

| Cerebellar Granule Neurons | Glutamate | 100 µM | Prevented cell death by over 50% when pre-treated for 6 days; reduced the number of apoptotic cells by over 80%. | [8] |

| Primary Mesencephalic Dopaminergic Neurons | Glutamate | Not specified | Provided significant protection against glutamate-induced toxicity. | [9] |

| Organotypic Rat Lumbar Spinal Cord Cultures | 100 µM THA (Glutamate Uptake Blocker) | 100 µM | Reduced the development of apoptotic changes in motor neurons. |

Table 2: Neuroprotection Against Oxidative Stress and Other Insults

| Cell Line | Neurotoxic Agent | CDP-Choline Concentration | Key Findings | Reference |